Famotidine HCl

Pharmacodynamics Gastric Acid Secretion H2-Receptor Antagonism

Researchers requiring potent, selective H2-receptor antagonism without CYP-mediated drug-drug interaction liabilities often face limited options among legacy antisecretory agents. Famotidine HCl (CAS 125193-62-6) solves this challenge through its guanylthiazole-based pharmacology: 20-50× greater potency than cimetidine, 6-10× greater than ranitidine (pKi = 7.94), and ≤20% CYP inhibition at 100 µmol/L. Its proven chemical stability (≥1 year in IV admixtures, pH 4.5-8.0, ≤5% degradation) and absence of rebound acid hypersecretion upon discontinuation make it a robust, reproducible API for formulation development, GI pharmacology research, and ready-to-use injectable products.

Molecular Formula C8H16ClN7O2S3
Molecular Weight 373.9 g/mol
CAS No. 125193-62-6
Cat. No. B048433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFamotidine HCl
CAS125193-62-6
SynonymsFamotidine
Famotidine Hydrochloride
MK 208
MK-208
MK208
Pepcid
YM 11170
YM-11170
YM11170
Molecular FormulaC8H16ClN7O2S3
Molecular Weight373.9 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N.Cl
InChIInChI=1S/C8H15N7O2S3.ClH/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11;/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14);1H
InChIKeyOONJNILIBCMSNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Famotidine HCl: Product Overview & Sourcing


Famotidine HCl is a competitive histamine H2-receptor antagonist belonging to the class of antisecretory agents used to inhibit gastric acid secretion [1]. It is characterized by a guanylthiazole ring structure, which distinguishes it from imidazole-based H2-antagonists such as cimetidine [2]. The compound exhibits pH-dependent solubility, with higher solubility observed at lower pH values , and has a pKa of approximately 6.76-6.98 [3]. Famotidine HCl demonstrates an elimination half-life of 2.5-3.5 hours and is primarily eliminated renally (65-70%) [4]. Its clinical and industrial relevance stems from its potent and selective inhibition of gastric acid secretion, making it a critical reference standard in gastrointestinal pharmacology research and a high-volume active pharmaceutical ingredient (API) in both prescription and over-the-counter formulations.

Famotidine HCl: Key Differentiation from Other H2 Antagonists


Despite belonging to the same therapeutic class, H2-receptor antagonists exhibit substantial pharmacological and physicochemical divergence that precludes simple interchangeability in research or industrial settings. Cimetidine, ranitidine, nizatidine, and famotidine differ significantly in their intrinsic potency, receptor binding kinetics, cytochrome P450 (CYP) inhibitory potential, and stability profiles [1][2]. For instance, cimetidine, an imidazole derivative, potently inhibits multiple CYP isoforms (e.g., CYP1A2, CYP2C19, CYP3A4), leading to clinically significant drug-drug interactions, whereas famotidine, bearing a guanylthiazole moiety, demonstrates negligible CYP inhibition [2]. Furthermore, the magnitude and duration of acid suppression vary markedly across agents, with famotidine exhibiting a 20- to 50-fold greater potency than cimetidine and a 6- to 10-fold greater potency than ranitidine [1]. These disparities have direct consequences for experimental reproducibility, formulation development, and clinical protocol design, underscoring the necessity of compound-specific selection criteria grounded in quantitative comparative data.

Famotidine HCl: Comparative Evidence Guide


Intrinsic Potency vs. Cimetidine and Ranitidine

Famotidine demonstrates substantially higher intrinsic potency at the H2 receptor compared to other marketed H2-antagonists. This differentiation is quantified via the negative logarithm of the molar concentration required to reduce agonist potency by 2-fold (pA2). Famotidine is approximately 20 to 50 times more potent than cimetidine and 6 to 10 times more potent than ranitidine [1]. This potency differential translates directly to lower effective doses required to achieve equivalent acid suppression.

Pharmacodynamics Gastric Acid Secretion H2-Receptor Antagonism

Binding Affinity at Human H2 Receptor

Quantitative binding studies using the NanoBRET assay at the human H2 receptor reveal that famotidine (compound 4) exhibits a pKi of 7.94 ± 0.04, which is substantially higher than the pKi values for cimetidine (6.30 ± 0.14) and ranitidine (7.19 ± 0.09) [1]. The pKi value represents the negative logarithm of the inhibition constant (Ki); a higher pKi indicates greater binding affinity. This 0.75 log unit difference between famotidine and ranitidine corresponds to an approximately 5.6-fold higher binding affinity.

Receptor Pharmacology Binding Kinetics H2-Receptor

CYP450 Interaction Compared to Cimetidine

Famotidine exhibits a notably clean cytochrome P450 (CYP) interaction profile. In vitro and in vivo studies demonstrate that famotidine, like ranitidine, shows negligible interaction with hepatic CYP reactions, in stark contrast to the marked inhibitory effects of cimetidine [1]. Specifically, famotidine does not alter the pharmacokinetic parameters of CYP substrates such as theophylline (AUC0-∞: 38.1±8.7 vs. 38.8±6.3 μg·hr·mL⁻¹), whereas cimetidine significantly reduces theophylline systemic clearance (0.11±0.02 vs. 0.16±0.02 L/hr/kg; p<0.001) and prolongs half-life by 40% [2]. Furthermore, famotidine shows ≤20% inhibition of clopidogrel metabolic activation by CYP2B6, CYP2C19, and CYP3A4 at concentrations up to 100 μmol/L, while PPIs such as omeprazole potently inhibit CYP2C19 with an IC50 of 12.8 μmol/L [3].

Drug-Drug Interactions CYP450 Metabolism

Chemical Stability in IV Admixtures

In head-to-head stability studies of intravenous admixtures, famotidine HCl solutions in 5% dextrose and 0.9% sodium chloride injections exhibit superior chemical stability compared to ranitidine HCl solutions when analyzed via high-performance liquid chromatography (HPLC) [1]. While specific degradation rate constants are not directly provided in the abstract, the study concludes that famotidine demonstrates greater stability, which is a critical factor for hospital pharmacy compounding and long-term storage of premixed IV solutions. Additionally, premixed famotidine formulations at pH 4.5-8.0 can maintain stability with ≤5% drug loss for periods well in excess of one year at room temperature [2].

Pharmaceutical Stability IV Admixtures Formulation

Rebound Acid Hypersecretion Profile

A comparative clinical study evaluated rebound nocturnal acid hypersecretion following a 4-week course of H2-antagonists in duodenal ulcer patients. Two days after treatment discontinuation, median nocturnal acid output (mmol/10 h) increased significantly after ranitidine (from 49 pre-treatment to 77; p<0.04) and nizatidine (from 32 to 64; p<0.05). In contrast, famotidine-treated patients showed no significant change (from 52 to 57; n.s.) compared to pre-treatment values [1]. This indicates that famotidine is associated with a lower propensity for inducing rebound acid hypersecretion, a phenomenon linked to increased ulcer relapse rates after therapy cessation.

Acid Rebound H2-Antagonist Withdrawal Clinical Pharmacology

Antacid-Induced Bioavailability Reduction

In an eight-way crossover trial involving 21 healthy volunteers, the concomitant administration of antacids reduced the relative bioavailability of all H2-antagonists tested. The reduction in area under the serum concentration-time curve (AUC) was greatest for cimetidine (23%) and ranitidine (26%), intermediate for famotidine (19%), and least for nizatidine (12%) [1]. Reductions in peak serum concentration (Cmax) followed a similar pattern. While intersubject variability was high, famotidine exhibits a moderate sensitivity to antacid-induced bioavailability reduction, positioning it between the highly sensitive agents (cimetidine, ranitidine) and the least sensitive agent (nizatidine).

Bioavailability Drug Interaction Formulation

Famotidine HCl: Research & Industrial Applications


H2-Receptor Pharmacology Studies

Given its 20- to 50-fold greater intrinsic potency than cimetidine and 6- to 10-fold greater potency than ranitidine [1], as well as its higher receptor binding affinity (pKi = 7.94) [2], famotidine HCl is the optimal probe for investigating H2-receptor signaling pathways, structure-activity relationships (SAR), and receptor occupancy studies. Its superior potency allows for the use of lower concentrations in in vitro assays, reducing non-specific effects and improving assay signal-to-noise ratios.

Polypharmacy Drug-Drug Interaction Research

Famotidine HCl's negligible inhibition of CYP isoforms (≤20% inhibition at 100 μmol/L for CYP2B6, CYP2C19, CYP3A4) [1] makes it the preferred H2-antagonist for co-administration studies with CYP substrates. It serves as an ideal negative control when investigating the metabolic interactions of other acid-suppressing agents (e.g., PPIs, cimetidine) and is particularly valuable in preclinical and clinical protocols evaluating the pharmacokinetics of narrow therapeutic index drugs.

Stable Parenteral & IV Formulation Development

The demonstrated chemical stability of famotidine HCl in IV admixtures and premixed solutions (≥1 year at pH 4.5-8.0 with ≤5% degradation) [1] supports its use as a robust API for developing ready-to-use injectable products. This stability profile simplifies manufacturing, reduces cold-chain requirements, and extends shelf-life, making famotidine HCl a superior choice for hospital pharmacy compounding and emergency medicine kits compared to less stable alternatives like ranitidine.

Acid Rebound & Ulcer Relapse Research

Famotidine HCl's unique lack of significant rebound acid hypersecretion following treatment discontinuation [1] positions it as a critical comparator in studies investigating the mechanisms and mitigation of acid rebound. This property is directly relevant to research on ulcer relapse rates and the development of tapering regimens, where minimizing post-treatment acid hypersecretion is a key therapeutic goal.

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